methyl 4'-(trifluoromethanesulfonyloxy)-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 4’-(trifluoromethanesulfonyloxy)-[1,1’-biphenyl]-4-carboxylate is a chemical compound known for its unique structural features and reactivity It contains a biphenyl core substituted with a trifluoromethanesulfonyloxy group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4’-(trifluoromethanesulfonyloxy)-[1,1’-biphenyl]-4-carboxylate typically involves the introduction of the trifluoromethanesulfonyloxy group onto a biphenyl scaffold. One common method involves the reaction of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(trifluoromethanesulfonyloxy)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonyloxy group can be displaced by nucleophiles such as amines and thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The biphenyl core can undergo oxidative transformations to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Reduction: Formation of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylate.
Oxidation: Formation of biphenyl derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Methyl 4’-(trifluoromethanesulfonyloxy)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways
Mechanism of Action
The mechanism of action of methyl 4’-(trifluoromethanesulfonyloxy)-[1,1’-biphenyl]-4-carboxylate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonyloxy group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are facilitated by the electronic properties of the trifluoromethanesulfonyloxy group, which stabilizes the transition state and lowers the activation energy .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but lacks the biphenyl core.
4’-Methyl-[1,1’-biphenyl]-4-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of the trifluoromethanesulfonyloxy group.
Difluoromethyl triflate: Contains a difluoromethyl group instead of the trifluoromethanesulfonyloxy group
Uniqueness
Methyl 4’-(trifluoromethanesulfonyloxy)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the biphenyl core and the trifluoromethanesulfonyloxy group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science .
Properties
CAS No. |
185317-24-2 |
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Molecular Formula |
C15H11F3O5S |
Molecular Weight |
360.3 |
Purity |
95 |
Origin of Product |
United States |
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